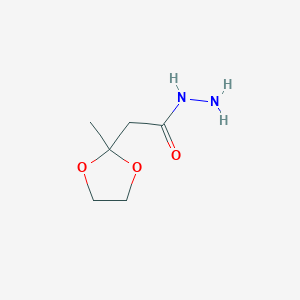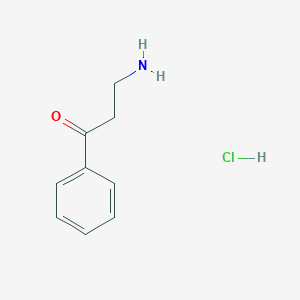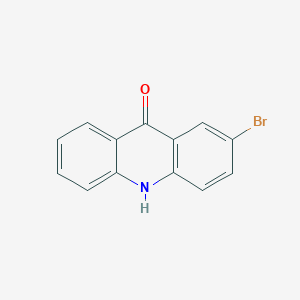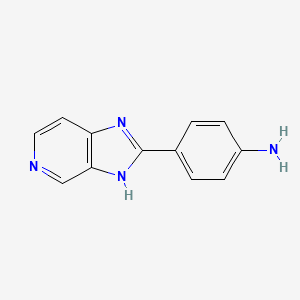
1,1,3-Trimethyl-3-phenyl-1,3-disiletane
Übersicht
Beschreibung
“1,1,3-Trimethyl-3-phenyl-1,3-disiletane” is an intermediate in the synthesis of OctaInd . OctaInd is a commercial brominated flame retardant (BFR) used in styrenic and engineering thermoplastics .
Molecular Structure Analysis
The molecular formula of “1,1,3-Trimethyl-3-phenyl-1,3-disiletane” is C18H20 . The molecular weight is 236.36 .Physical And Chemical Properties Analysis
“1,1,3-Trimethyl-3-phenyl-1,3-disiletane” is a white to light yellow powder or crystal . The melting point ranges from 51.0 to 55.0 °C .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Thermal Properties
- The compound is utilized in the synthesis of grafted polysilsesquioxanes by ring-opening polymerization of lactide and trimethylene carbonate. These polysilsesquioxanes exhibit distinct thermal properties influenced by the polysiloxane main chain (Kashio et al., 2011).
Chemical Reactions and Compound Formation
- It is involved in hydroalumination reactions with diisobutylaluminum hydride and lithium butyl(diisobutyl)aluminum hydride, leading to the formation of 1,3-dienes and 3-buten-1-ols as products. This showcases its role in regioselective trapping and Peterson olefination processes (Tanaka et al., 1990).
Structural and Spectroscopic Analysis
- Research on tetrasila-1,3-butadiene derivatives has shown the use of the compound in generating disilenyl anions through reductive cleavage. This contributes to the understanding of Si=Si double bond lengths and the structural properties of such molecules (Ichinohe et al., 2007).
Anionic Polymerization Processes
- The compound is significant in the stereoselective anionic polymerization of amino-substituted masked disilenes, producing highly ordered alternating polymer structures. This research sheds light on the impact of metal ions and temperature on polymerization processes (Sakurai et al., 2005).
Photochemical Studies
- Studies have demonstrated its role in photochemical reactions, particularly in the formation of transient species such as silaallenes, which are crucial in understanding the reactivity of various reagents in photochemical processes (Kerst et al., 1997).
Organic and Organometallic Functionalization
- Research involving indenylsilanes, where the compound plays a role in examining the rate of silicon shifts, contributes to the understanding of molecular dynamics and NMR techniques in organic chemistry (Stradiotto et al., 2000).
Gas-phase Chemistry in Chemical Vapor Deposition
- The compound's effect on the gas-phase reaction chemistry of trimethylsilane in hot-wire chemical vapor deposition processes is significant for understanding the decomposition mechanisms and secondary gas-phase reactions (Shi et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
1,1,3-trimethyl-3-phenyl-1,3-disiletane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18Si2/c1-12(2)9-13(3,10-12)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXGWTZPFQVIPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(C[Si](C1)(C)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571976 | |
| Record name | 1,1,3-Trimethyl-3-phenyl-1,3-disiletane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3-Trimethyl-3-phenyl-1,3-disiletane | |
CAS RN |
7550-40-5 | |
| Record name | 1,1,3-Trimethyl-3-phenyl-1,3-disiletane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(3-Iodopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B3056868.png)
![2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B3056869.png)










